molecular formula C13H19ClFNO2 B2727742 4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride CAS No. 70979-26-9

4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride

Cat. No.: B2727742
CAS No.: 70979-26-9
M. Wt: 275.75
InChI Key: MOCXAQXEJYQMIG-UHFFFAOYSA-N
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Description

4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride is a piperidine derivative featuring a fluorophenoxy-ethoxy side chain. The compound combines a piperidine ring (a six-membered amine) with a 4-fluorophenoxy group linked via an ethoxy spacer. The fluorine atom enhances lipophilicity and metabolic stability, while the ethoxy group may influence solubility and binding kinetics .

Properties

IUPAC Name

4-[2-(4-fluorophenoxy)ethoxy]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2.ClH/c14-11-1-3-12(4-2-11)16-9-10-17-13-5-7-15-8-6-13;/h1-4,13,15H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCXAQXEJYQMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCOC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride typically involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with piperidine under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antidepressant Properties

Research indicates that derivatives of piperidine, including 4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride, exhibit significant activity as selective serotonin and norepinephrine reuptake inhibitors (SNRIs). These compounds are being investigated for their potential to treat various mood disorders, including depression and anxiety disorders. Their mechanism involves the inhibition of serotonin and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft .

Treatment of Neurological Disorders

The compound has shown promise in treating neurological conditions such as obsessive-compulsive disorder (OCD) and panic disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further exploration in the context of these disorders .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of piperidine derivatives on various cancer cell lines. In particular, 4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride has been tested against human gastric carcinoma models, demonstrating potential for tumor stasis and inhibition of cancer cell proliferation .

Radioprotective Effects

Emerging research highlights the potential use of piperidine derivatives as radioprotective agents against ionizing radiation. The compound's efficacy has been tested in lymphoblastic leukemia cell lines exposed to gamma radiation, showing enhanced viability when pretreated with certain derivatives at specific concentrations . This application is particularly relevant given the increasing concerns regarding radiation exposure in medical treatments and nuclear incidents.

Synthesis and Structural Variations

The synthesis of 4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride involves several chemical reactions that allow for structural modifications aimed at enhancing its pharmacological properties. Recent advancements in synthetic methodologies have enabled the development of novel derivatives with improved bioavailability and selectivity for target receptors .

Safety Profile and Toxicology

While exploring its applications, it is crucial to consider the safety profile of 4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride. Toxicological assessments indicate that while it may pose certain risks (e.g., skin irritation), its therapeutic benefits could outweigh these concerns when used appropriately in clinical settings .

Summary Table of Applications

Application AreaSpecific Use CasesMechanism
AntidepressantTreatment for depression and anxietyInhibition of serotonin/norepinephrine reuptake
Neurological DisordersOCD, panic disordersModulation of neurotransmitter systems
AnticancerTumor stasis in gastric carcinomaInhibition of cancer cell proliferation
RadioprotectionProtection against gamma radiationEnhanced cellular viability post-radiation
SynthesisDevelopment of novel derivativesStructural modifications for improved efficacy

Mechanism of Action

The mechanism of action of 4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

(a) 4-(4-Fluorophenoxy)piperidine Hydrochloride
  • Structure: Lacks the ethoxy spacer; the 4-fluorophenoxy group is directly attached to the piperidine ring.
  • Key Differences: Reduced molecular flexibility due to the absence of the ethoxy linker.
  • Pharmacological Implications : Direct attachment may limit conformational adaptability for receptor binding.
(b) 4-(4-Trifluoromethylphenoxy)piperidine Hydrochloride
  • Structure: Substitutes the 4-fluorophenoxy group with a 4-trifluoromethylphenoxy group.
  • Key Differences :
    • The trifluoromethyl (-CF₃) group is more electron-withdrawing than fluorine, altering electronic properties and acidity.
    • Higher molecular weight (327.73 g/mol vs. ~300 g/mol for the target compound) may reduce solubility .
  • Applications : Enhanced metabolic stability due to the CF₃ group, commonly used in protease inhibitors .
(c) 4-(2-Chloro-4-(2-phenylpropan-2-yl)phenoxy)piperidine Hydrochloride
  • Structure : Features a chloro substituent and a bulky 2-phenylpropan-2-yl group.
  • Chlorine’s higher electronegativity may enhance reactivity but raise toxicity concerns compared to fluorine .

Variations in the Piperidine Side Chain

(a) 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride
  • Structure: Replaces the fluorophenoxy group with a benzoic acid moiety.
  • Key Differences :
    • Introduction of a carboxylic acid group increases polarity and hydrogen-bonding capacity, improving aqueous solubility.
    • Likely lower CNS penetration due to ionization at physiological pH .
(b) 3-(4-Fluorophenoxy)pyrrolidine Hydrochloride
  • Structure : Substitutes the piperidine ring with a five-membered pyrrolidine ring.
  • Key Differences :
    • Reduced ring size alters conformational stability and nitrogen basicity (pKa).
    • Pyrrolidine’s shorter ring may enhance binding to certain GPCRs but limit versatility in drug design .

Pharmacokinetic and Toxicity Profiles

  • Target Compound: Predicted moderate logP (~2.5) due to fluorine and ethoxy groups, balancing lipophilicity and solubility. Limited toxicity data, but fluorine’s small size and low electronegativity suggest lower acute toxicity compared to chloro analogs .
  • Comparisons: 4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine Hydrochloride: Higher molecular weight (309.76 g/mol) and logP (~3.1) may prolong half-life but increase accumulation risks . 4-(Diphenylmethoxy)piperidine Hydrochloride: Documented acute toxicity (harmful upon inhalation or ingestion) but lacks chronic toxicity data .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted)
4-(2-(4-Fluorophenoxy)ethoxy)piperidine HCl C₁₃H₁₇FNO₂·HCl ~300 4-Fluorophenoxy, ethoxy 2.5
4-(4-Fluorophenoxy)piperidine HCl C₁₁H₁₂FNO·HCl 231.68 4-Fluorophenoxy 2.8
4-(4-Trifluoromethylphenoxy)piperidine HCl C₁₂H₁₃F₃NO·HCl 327.73 4-CF₃-phenoxy 3.1
4-(2-Piperidinoethoxy)benzoic Acid HCl C₁₄H₂₀ClNO₃ 309.76 Benzoic acid, ethoxy 1.9

Table 2: Pharmacological and Regulatory Insights

Compound Name Toxicity Profile Regulatory Status Key Applications
4-(2-(4-Fluorophenoxy)ethoxy)piperidine HCl Limited data; likely low acute Under research CNS drug intermediates
4-(Diphenylmethoxy)piperidine HCl Acute toxicity (harmful) Regulated under IECSC Chemical synthesis
4-(4-Trifluoromethylphenoxy)piperidine HCl No specific data Not listed in AEGL/EPA Protease inhibitors

Biological Activity

4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-fluorophenoxy group and an ethoxy linker. Its molecular formula is C15_{15}H18_{18}ClFNO, with a molecular weight of approximately 287.76 g/mol. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.

The biological activity of 4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures often exhibit selective inhibition of monoamine transporters, which play critical roles in neurotransmitter reuptake processes.

  • Monoamine Transporters : Preliminary studies suggest that this compound may act as a selective inhibitor of serotonin (SERT) and dopamine (DAT) transporters. Such interactions can modulate serotonin and dopamine levels in the synaptic cleft, potentially influencing mood and behavior .

Biological Activity and Therapeutic Applications

  • Antidepressant Effects : Due to its potential action on monoamine transporters, 4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride may exhibit antidepressant-like effects. Similar compounds have shown efficacy in preclinical models of depression by increasing synaptic availability of serotonin and dopamine .
  • Antipsychotic Properties : The modulation of dopaminergic pathways suggests possible antipsychotic effects. Compounds targeting dopamine receptors are often investigated for their ability to alleviate symptoms associated with schizophrenia and other psychotic disorders .
  • Neuroprotective Activity : Some studies have indicated that compounds with similar structures possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues .

Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of various piperidine derivatives in rodent models. The results indicated that compounds structurally related to 4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride significantly reduced immobility time in the forced swim test, suggesting enhanced mood-related behaviors .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine derivatives against glutamate-induced toxicity in neuronal cultures. The findings revealed that these compounds could significantly reduce cell death and promote neuronal survival, indicating potential therapeutic applications in conditions like Alzheimer's disease .

Comparative Analysis

A comparison with other similar compounds can highlight the unique properties of 4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride:

Compound NameStructureTarget ActionBiological Activity
Compound APiperidine with methyl substitutionSERT/DAT inhibitionAntidepressant
Compound BPiperidine with methoxy groupSERT inhibitionNeuroprotective
4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride Piperidine with fluorophenyl group SERT/DAT inhibition Antidepressant, Neuroprotective

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution. Piperidine derivatives are typically alkylated using 4-fluorophenoxy ethoxy chloride under basic conditions (e.g., triethylamine in dichloromethane). Post-reaction, purification via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) is critical to achieve >98% purity. Monitor reaction progress using TLC (Rf ~0.5 in 5:1 DCM/MeOH) .
  • Key Considerations : Control reaction temperature (0–5°C) to minimize side products like over-alkylated species. Purity validation requires HPLC (C18 column, acetonitrile/water with 0.1% TFA) and ¹H/¹³C NMR to confirm substitution patterns .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR : ¹H NMR (DMSO-d6) for aromatic protons (δ 6.8–7.2 ppm) and piperidine protons (δ 1.5–3.5 ppm).
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₃H₁₈ClFNO₂: 294.1).
  • XRD : Single-crystal X-ray diffraction to resolve stereochemistry, if crystallizable .
    • Validation : Compare spectral data with structurally analogous piperidine derivatives (e.g., 4-(4-fluorobenzoyl)piperidine hydrochloride) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodology :

  • Solubility : Test in DMSO (≥50 mg/mL), water (limited solubility, ~5 mg/mL at 25°C). Use sonication for aqueous suspensions.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; hydrolytic instability is common in piperidine ethers under acidic/alkaline conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Software like Gaussian or ORCA can model electrophilic attack at the piperidine nitrogen or fluorophenoxy oxygen. Validate predictions with experimental kinetics (e.g., reaction with methyl iodide for alkylation studies) .
  • Case Study : ICReDD’s reaction path search methods (quantum mechanics/machine learning) can optimize reaction conditions, reducing trial-and-error experimentation .

Q. How to resolve contradictory data on biological activity across studies (e.g., receptor binding vs. cytotoxicity)?

  • Methodology :

  • Dose-Response Analysis : Use Hill plots to differentiate receptor-specific effects (EC₅₀ in nM range) from non-specific cytotoxicity (IC₅₀ >10 µM).
  • Off-Target Screening : Employ high-throughput panels (e.g., Eurofins Pharma) to assess selectivity for targets like σ receptors or monoamine transporters.
  • Metabolite Interference : Analyze metabolites (LC-MS/MS) to identify compounds masking or enhancing activity .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

  • Methodology :

  • Chiral Catalysis : Use Jacobsen’s thiourea catalysts for stereoselective alkylation.
  • Chromatographic Separation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to isolate enantiomers.
  • Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with racemization agents (e.g., Shvo’s catalyst) .

Experimental Design & Data Analysis

Q. How to design a SAR study for derivatives of this compound?

  • Methodology :

  • Core Modifications : Systematically vary the fluorophenoxy (e.g., replace F with Cl, OMe) or piperidine (e.g., N-methylation).
  • Assay Selection : Prioritize functional assays (e.g., cAMP inhibition for GPCR activity) over binding assays.
  • Multivariate Analysis : Apply PCA to correlate structural descriptors (ClogP, polar surface area) with activity .

Q. What analytical techniques detect trace impurities (<0.1%) in batch synthesis?

  • Methodology :

  • UPLC-MS : Acquire HRMS data (Q-TOF) to identify impurities (e.g., de-fluorinated byproducts).
  • NMR Relaxation Editing : Suppress main compound signals to enhance impurity detection .

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